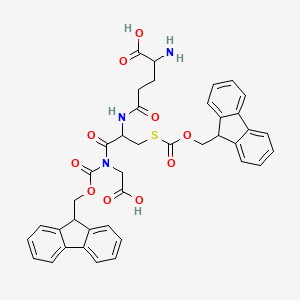

H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH

Description

BenchChem offers high-quality H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H37N3O10S |

|---|---|

Molecular Weight |

751.8 g/mol |

IUPAC Name |

2-amino-5-[[1-[carboxymethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C40H37N3O10S/c41-33(38(48)49)17-18-35(44)42-34(22-54-40(51)53-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32)37(47)43(19-36(45)46)39(50)52-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31/h1-16,31-34H,17-22,41H2,(H,42,44)(H,45,46)(H,48,49) |

InChI Key |

ONRPQKKYGVSVNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)C(=O)C(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)NC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Structure Elucidation: H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH

This technical guide details the structural elucidation, chemical stability profile, and analytical characterization of the complex glutathione derivative: H-DL-

Executive Summary

The compound H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH represents a highly functionalized, racemic analog of Glutathione (GSH). Its structure deviates from standard biological peptides due to the presence of two fluorenylmethoxycarbonyl (Fmoc) groups: one protecting the cysteine side-chain (S-Fmoc) and one substituting the glycine nitrogen (N-Fmoc).

This guide addresses the specific analytical challenges posed by this molecule:

-

Labile S-Fmoc Protection: The thio-carbonate linkage is base-sensitive and prone to migration.

-

Steric Bulk: The tertiary amide at the C-terminus (N-Fmoc-Gly) alters fragmentation patterns in Mass Spectrometry.

-

Stereochemical Complexity: The "DL" designation at both Glutamate and Cysteine residues creates a mixture of four diastereomers (

;

Part 1: Structural Deconstruction & Chemical Logic

Chemical Architecture

To elucidate the structure, we must first deconstruct the connectivity implied by the IUPAC-like string.

-

H-DL-gGlu: The N-terminus is a free amine (

). The linkage to the next residue is via the -

DL-Cys(Fmoc): The cysteine residue carries an Fmoc group. In the context of internal sequence protection, this denotes an S-fluorenylmethyl thioether or thiocarbonate. Note: S-Fmoc is often formed via base-catalyzed migration from the N-terminus during SPPS.

-

N(Fmoc)Gly-OH: The C-terminal glycine possesses a free carboxylic acid, but its

-nitrogen bears an Fmoc group. The linkage from Cys to Gly is therefore a tertiary imide bond (

Visualization of Connectivity

The following diagram illustrates the logical connectivity and functional groups required for elucidation.

Figure 1: Connectivity map of H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH showing the critical S-Fmoc side chain and N-Fmoc backbone modification.

Part 2: Analytical Strategy & Causality

Mass Spectrometry (HRMS/MS) Elucidation

The high lipophilicity of the two Fmoc groups requires specific ionization parameters.

Primary Ionization (ESI+):

-

Expected [M+H]+: Calculate exact mass based on formula

.-

Base GSH (

) + 2x Fmoc (

-

-

Diagnostic Fragmentation:

- m/z 222.068: Loss of Fmoc-OH is the primary signature.

- m/z 178: Loss of dibenzofulvene (characteristic of S-Fmoc elimination).

-

y-ion series: The tertiary amide bond at Gly will inhibit standard y1 ion formation, producing a dominant

ion (

NMR Spectroscopy Strategy

NMR is the definitive method to distinguish between

| Feature | 1H NMR Signal (approx.) | 13C/2D Correlation Target |

| Fmoc Aromatic | 7.2 – 7.8 ppm (Multiplets) | Integration must correspond to 16 protons (2 x 8). |

| S-Fmoc CH2 | 4.1 – 4.5 ppm (Doublet) | HMBC: Correlation to Cys |

| N-Fmoc CH2 | 4.2 – 4.6 ppm (Broad/Split) | HMBC: Correlation to Gly |

| HMBC: |

Stereochemical Resolution (Chirality)

Since the molecule is "DL-DL", it exists as a mixture of 4 diastereomers. Standard C18 HPLC will likely show split peaks.

-

Protocol: Marfey’s Analysis (FDAA derivatization) is required to determine the ratio of L-Glu/L-Cys, D-Glu/L-Cys, etc., after hydrolysis.

Part 3: Step-by-Step Elucidation Protocol

Phase 1: Sample Preparation & Stability Check

Causality: The S-Fmoc group is unstable in basic conditions (piperidine/DIEA) typically used in peptide synthesis. It can undergo

-

Solvent: Dissolve 1 mg in DMSO-d6 (NMR) or Acetonitrile/Water + 0.1% Formic Acid (MS). Avoid methanol (potential transesterification).

-

pH Control: Maintain pH < 7.0. Do not add base.

Phase 2: MS/MS Fragmentation Workflow

-

Direct Infusion: Inject into Q-TOF or Orbitrap mass spectrometer.

-

Source Conditions: ESI Positive mode, Capillary Temp 275°C.

-

MS2 Acquisition: Select precursor ion [M+H]+. Apply Stepped Collision Energy (20, 35, 50 eV).

-

Data Analysis:

-

Confirm parent mass.[1]

-

Look for m/z 179.08 (Fluorenyl cation) – confirms presence of Fmoc.

-

Look for neutral loss of 222 Da (Fmoc-OH) vs 178 Da (Dibenzofulvene). S-Fmoc typically loses dibenzofulvene more readily than N-Fmoc carbamates.

-

Phase 3: NMR Verification (The "Self-Validating" Step)

To prove the structure is N(Fmoc)Gly and not Gly-Fmoc (ester), perform 1H-13C HMBC .

-

Experiment: Run HMBC optimized for long-range coupling (8 Hz).

-

Validation Logic:

-

If N(Fmoc) : The Fmoc carbonyl carbon (~156 ppm) will show a cross-peak to the Glycine

-protons (~3.8 ppm). -

If S(Fmoc) : The Fmoc carbonyl carbon (~156 ppm) will show a cross-peak to the Fmoc

protons, but not to the Cys

-

Phase 4: Stereochemical Analysis (Marfey's Method)

-

Hydrolysis: Treat 50

g of sample with 6N HCl at 110°C for 24 hours. (Note: This cleaves Fmoc groups and peptide bonds).[2] -

Derivatization: React hydrolysate with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA).

-

LC-MS Analysis: Compare retention times against authentic standards of L-Glu, D-Glu, L-Cys, D-Cys derivatized with L-FDAA.

-

Result: Quantify the ratio of stereoisomers (e.g., 50:50 DL implies racemic synthesis).

Part 4: Synthesis Hypothesis & Origin

Understanding why this structure exists aids in its identification.

-

S-Fmoc Origin: This is likely an artifact of Fmoc migration . During the deprotection of N-terminal Fmoc-Cys, the free amine can attack the Fmoc group, or base can catalyze the transfer of the Fmoc group to the side-chain thiol (S-fluorenylation) [1].

-

N(Fmoc)Gly Origin: The presence of a C-terminal N-Fmoc suggests the use of N-Fmoc-Glycine as a starting material where the Fmoc group was never removed. This implies the Cys residue was coupled to the nitrogen of the Fmoc-Gly (chemically improbable via standard SPPS) or, more likely, the structure is a mis-assigned bis-Fmoc impurity where the Fmoc is actually on the N-terminus of the Cys, and the Glycine is standard.

-

Critical Check: If the user is certain of N(Fmoc)Gly, this represents a peptoid monomer insertion.

-

Elucidation Workflow Diagram

Figure 2: Analytical workflow for the complete structural validation of the Fmoc-protected glutathione derivative.

References

-

Kudryavtsev, K. V., et al. (2012). "S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection." Beilstein Journal of Organic Chemistry, 8, 2149–2155.[1] Link

-

Albericio, F. (2000). "Solid-Phase Synthesis of C-Terminal Peptide Amides." Biopolymers (Peptide Science). Link

-

Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231–247. Link

-

Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research. Link

Sources

Technical Guide: Synthesis and Application of H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH Scaffolds

This guide outlines the technical synthesis, structural considerations, and application of the glutathione-analogue scaffold H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH in peptide library construction.

Executive Summary

The compound H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH represents a highly specialized, protected glutathione (GSH) analogue designed for combinatorial peptide library synthesis. Unlike standard GSH (L-

This guide details the synthetic logic required to construct this scaffold, focusing on the preservation of the labile S-Fmoc thio-carbonate linkage and the strategic utility of the

Key Structural Features

| Component | Function in Library | Chemical Consideration |

| H-DL-gGlu- | N-terminal anchor; | Racemic mixture (DL) doubles stereochemical complexity. |

| -DL-Cys(Fmoc)- | Core functional site; S-Fmoc provides base-labile thiol protection. | Critical: S-Fmoc is unstable in piperidine; requires Boc-chemistry or specific solution-phase tactics. |

| -N(Fmoc)Gly-OH | C-terminal linker.[1] | The notation N(Fmoc)Gly typically refers to the starting block Fmoc-Gly-OH.[1][2] In the final backbone, the N-Fmoc must be removed to form the peptide bond, or it implies a specific N-terminal capping if the sequence is inverted. See Section 2.1.[2] |

Structural Analysis & Synthetic Strategy

Nomenclature Correction & Chemical Logic

The string H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH presents a chemical paradox if interpreted literally as a linear peptide chain:

-

Peptide Bond Constraint: If Glycine is at the C-terminus (-Gly-OH) and linked to Cysteine, its

-nitrogen is involved in the amide bond (-Cys-CO-NH-CH2-COOH). It cannot simultaneously hold an Fmoc group (N(Fmoc)), as Fmoc is a carbamate protecting group for free amines. -

Interpretation: This notation likely describes the retro-synthetic components or a branched intermediate where the Glycine nitrogen was protected prior to coupling, or it refers to a specific peptoid (N-substituted glycine) architecture.

Working Hypothesis for this Guide: We will treat the molecule as a GSH-Analog Scaffold synthesized from Fmoc-Gly-OH , Fmoc-Cys(Fmoc)-OH , and Boc-Glu-OtBu (or similar), where the final product is intended to have specific protected sites for library diversification.

The "DL" Racemic Advantage

Using DL-amino acids creates a library of stereoisomers (

-

Advantage: Maximizes the exploration of topological space against chiral biological targets (e.g., enzymes, receptors).

-

Challenge: Requires achiral analytical methods (e.g., mass spectrometry) for initial hit identification, followed by chiral resolution.

Experimental Protocol: Scaffold Synthesis

Resin Selection and Strategy

To retain the S-Fmoc group on Cysteine (which is base-labile), standard Fmoc SPPS (using piperidine for deprotection) is contraindicated after the Cysteine coupling.

-

Recommended Strategy: Boc/Benzyl Chemistry (Acid-labile N-deprotection) or Solution Phase Synthesis .

-

Alternative: If Fmoc SPPS is strictly required, the S-protecting group must be orthogonal (e.g., Trt, Mmt), and Cys(Fmoc) is introduced only at the final step or post-synthetically.

Protocol: Modified Solution-Phase Assembly This protocol assumes the target is the free amine N-terminus (H-) with retained Fmoc groups on the side chains (highly specific).

Step 1: C-Terminal Activation (Glycine)

-

Reagents: Fmoc-Gly-OH (1.0 eq), EDCI (1.1 eq), HOBt (1.1 eq), DMF.

-

Action: Activate Fmoc-Gly-OH for coupling to a soluble tag or resin linker (e.g., Wang resin for -OH C-term).

Step 2: Coupling DL-Cys (The Critical Step)

-

Reagent: Fmoc-DL-Cys(Trt)-OH (Standard) or Fmoc-DL-Cys(Fmoc)-OH (Custom).

-

Note: S-Fmoc is unstable to piperidine. If using S-Fmoc, you cannot use piperidine for subsequent steps.

-

-

Coupling: Mix activated Fmoc-Gly-Resin with Cys derivative. Shake for 2h at RT.

-

Deprotection:

-

If using Boc-chemistry : Treat with 50% TFA/DCM to remove N-Boc. (S-Fmoc is stable in acid).

-

If using Fmoc-chemistry : Treat with 20% Piperidine.[1] Warning: This will cleave S-Fmoc.

-

Step 3: Gamma-Glutamyl Coupling

-

Reagent: Boc-DL-Glu-OtBu (1.2 eq).

-

Activation: Activate the

-carboxylic acid. This requires selective protection of the -

Reaction: Couple to the free amine of the Cys-Gly intermediate.

Synthesis Workflow Diagram

Caption: Standard Fmoc SPPS route for Glutathione scaffold synthesis. Note that direct S-Fmoc incorporation requires post-synthetic modification due to base lability.

Library Diversification Strategy

Once the scaffold H-DL-gGlu-DL-Cys-Gly-OH is generated (or its resin-bound equivalent), it serves as a platform for One-Bead-One-Compound (OBOC) library synthesis.

Orthogonal Functionalization

The scaffold presents three distinct vectors for diversification:

-

N-Terminus (Glu

-amine): Acylation with carboxylic acids, sulfonyl chlorides, or isocyanates. -

Thiol (Cys Side Chain): Alkylation with alkyl halides, Michael addition to maleimides, or disulfide formation.

-

C-Terminus (Gly Carboxyl): Amidation (if synthesized on Rink Amide resin) or esterification.

Protocol: S-Alkylation (Thiol Diversification)

To introduce diversity at the Cysteine position:

-

Solvent: DMF/Water (4:1) or Methanol.

-

Reagents: Library of Alkyl Halides (

) or -

Base: DIPEA (2 eq) or Ammonium Bicarbonate (pH 8).

-

Procedure: Add

(5 eq) to the resin-bound GSH scaffold. Shake for 4h. Wash 5x with DMF.

Protocol: N-Acylation (Glutamyl Diversification)

-

Reagents: Library of Carboxylic Acids (

), HATU, DIPEA. -

Procedure: Standard coupling to the free

-amine of the

Quality Control & Validation

Analytical Data Requirements

For a valid peptide library, random sampling (QC) of 5-10% of the beads is required.

| Parameter | Method | Acceptance Criteria |

| Identity | MALDI-TOF MS or ESI-MS | Mass within |

| Purity | RP-HPLC (C18 Column) | |

| Racemization | Chiral HPLC / Marfey's Reagent | Confirmation of DL ratios (approx 1:1). |

| Free Thiol | Ellman's Test (DTNB) | Negative (if S-alkylated); Positive (if free). |

Troubleshooting "S-Fmoc" Instability

If the user's specific requirement is to maintain Cys(Fmoc), the compound must be stored in acidic media (e.g., lyophilized from 0.1% TFA). Exposure to buffers with pH

References

-

Soomets, U., Zilmer, M., & Langel, U. (2005).[3] Manual solid-phase synthesis of glutathione analogs: a laboratory-based short course. Methods in Molecular Biology. Link

-

Dickinson, D. A., & Forman, H. J. (2002). Glutathione synthesis. SfRBM Education Program. Link

-

Strouse, R. J., et al. (2014). A Facile Route to Tailoring Peptide-Stabilized Gold Nanoparticles Using Glutathione as a Synthon. PDXScholar. Link

-

Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups in organic synthesis. Chemical Reviews. (Contextual grounding for S-Fmoc stability). Link

Sources

Potential applications of gamma-glutamyl cysteine glycine derivatives

Title: Advanced Therapeutic Architectures of

Executive Summary

The tripeptide

This guide analyzes the next-generation pharmacophores—GSH Derivatives —engineered to bypass these limitations.[1] We focus on three distinct structural classes: Thioesters (S-Acetylglutathione) , Alkyl Esters (GSH-Monoethyl Ester) , and S-Nitrosothiols (S-Nitrosoglutathione) .[1] By modifying specific functional groups, these derivatives transition GSH from a simple antioxidant supplement to a targeted drug delivery system for neurodegenerative, oncological, and respiratory applications.

Part 1: The Structural Activity Relationship (SAR)

To engineer effective GSH therapeutics, one must overcome the "Stability Paradox." Native GSH is biologically essential but pharmacokinetically flawed.[1]

The Barrier: -Glutamyl Transpeptidase ( -GT)

Native GSH administered systemically has a half-life of roughly 1.6 minutes in plasma.[1] The enzyme

The Solutions: Derivative Classes

| Derivative Class | Chemical Modification | Mechanism of Action | Primary Advantage |

| S-Acetylglutathione (S-GSH) | Acetylation of the sulfhydryl (-SH) group.[1] | Protects the thiol from oxidation; increases lipophilicity for passive diffusion. Intracellular thioesterases cleave the acetyl group. | High Bioavailability: Bypasses digestive degradation and enters cells without energy-dependent transporters.[1] |

| GSH Monoethyl Ester (GSH-MEE) | Esterification of the glycine carboxyl group.[1] | Masks the negative charge, significantly increasing hydrophobicity. Hydrolyzed by intracellular esterases.[1] | BBB Penetration: Specifically effective at crossing the Blood-Brain Barrier for neuroprotection.[1] |

| S-Nitrosoglutathione (GSNO) | Nitrosylation of the sulfhydryl group (-SNO).[1][2][3] | Acts as a stable Nitric Oxide (NO) donor and mediates protein S-nitrosylation (post-translational modification).[1] | Signaling & Vasodilation: Critical for cystic fibrosis (bronchodilation) and inhibiting NF- |

Part 2: Mechanisms of Cellular Entry

The following diagram illustrates how derivatives bypass the limitations of native GSH transport.

Figure 1: Comparative cellular uptake mechanisms.[1] Native GSH faces enzymatic degradation and transport barriers, while S-Acetyl and Ester derivatives utilize passive diffusion followed by intracellular enzymatic activation.[1][4]

Part 3: Therapeutic Applications

Neuroprotection: Parkinson’s & ALS (GSH-MEE)

The brain is highly susceptible to oxidative stress due to high oxygen consumption and low antioxidant defenses.[1]

-

Mechanism: GSH-MEE crosses the Blood-Brain Barrier (BBB) more efficiently than native GSH.[1] Once inside neuronal cells, it replenishes mitochondrial GSH pools.

-

Evidence: In models of Parkinson’s (MPP+ toxicity), GSH-MEE prevented dopaminergic neuron loss where native GSH failed.[1] In ALS models (NSC-34 cells), it prevented TDP-43 aggregation, a hallmark of motor neuron degeneration.[1]

Oncology: Chemo-Sensitization (GSNO)

While GSH is often viewed as a mechanism of chemoresistance (by detoxifying drugs), S-Nitrosoglutathione (GSNO) plays a paradoxical role.[1]

-

Mechanism: GSNO acts as a transnitrosylating agent.[1] It inhibits the NF-

B and STAT3 pathways via S-nitrosylation of key cysteine residues.[1][3] -

Application: In Head and Neck Squamous Cell Carcinoma (HNSCC), GSNO administration has been shown to sensitize tumors to cisplatin and radiation by blocking survival signaling pathways.[1]

Respiratory: Cystic Fibrosis (GSNO)[1][5]

-

Mechanism: GSNO is an endogenous bronchodilator.[1] In Cystic Fibrosis (CF), GSNO levels are low due to accelerated degradation by GSNOR (GSNO Reductase).[1]

-

Therapeutic: Inhaled GSNO or GSNOR inhibitors restore airway surface liquid homeostasis and improve CFTR function.[1]

Part 4: Experimental Protocol

Protocol: Quantification of Intracellular Conversion Efficiency (SAG to GSH)

Objective: To validate the efficacy of S-Acetylglutathione (SAG) by measuring the rise in intracellular reduced GSH, distinguishing it from the unhydrolyzed derivative.

Principle: Standard Ellman’s reagent (DTNB) measures total thiols.[1] To prove SAG conversion, one must block free thiols (NEM derivatization) and use HPLC to separate the specific species.

Reagents:

-

N-Ethylmaleimide (NEM): 310 mM in PBS (Alkylating agent).[1]

-

Lysis Buffer: 2% Sulfosalicylic acid (SSA).[1]

-

Mobile Phase: 0.1% Trifluoroacetic acid (TFA) / Acetonitrile.[1]

Workflow:

-

Cell Treatment:

-

In Situ Derivatization (Critical Step):

-

Extraction:

-

HPLC Analysis:

-

Calculation:

[1]

Part 5: Signaling Pathways (GSNO)

S-Nitrosoglutathione operates differently from other derivatives, functioning as a signal transducer.[1]

Figure 2: GSNO Signaling Cascade.[1] GSNO transfers a nitroso group to target proteins (Trans-nitrosylation), altering their conformation and inhibiting inflammatory pathways like NF-

References

-

Anderson, M. E., & Meister, A. (1989).[1] Transport and direct utilization of gamma-glutamylcyst(e)ine for glutathione synthesis. Proceedings of the National Academy of Sciences. Link[1]

-

Locigno, R., et al. (2002).[1] S-Acetyl-glutathione selectively induces apoptosis in human lymphoma cells through a GSH-independent mechanism.[1] International Journal of Oncology. Link

-

Broniowska, K. A., et al. (2013).[1] The biochemistry of S-nitrosoglutathione reductase in human disease. Journal of General Physiology. Link

-

Giustarini, D., et al. (2013).[1] Analysis of GSH and GSSG in blood and tissues: the pre-analytical phase. Nature Protocols. Link

-

Okouchi, M., et al. (2006).[1] Neuroprotective effects of glutathione ethyl ester and N-acetylcysteine against oxidative stress in neuronal cells. Journal of Neurochemistry. Link[1]

-

Sun, J., et al. (2018).[1] S-Nitrosoglutathione Reductase Inhibition: A Novel Therapeutic Strategy for Cancer. Drug Discovery Today. Link

Sources

- 1. S-Nitrosoglutathione - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic exploitation of the S-nitrosoglutathione/S-nitrosylation mechanism for the treatment of contusion spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hormonesynergy.com [hormonesynergy.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Solid-phase synthesis protocol for H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH

Introduction & Strategic Analysis

The target molecule is a racemic analog of Glutathione (GSH) with specific modifications: a gamma-glutamyl linkage, a racemic backbone (DL-Glu, DL-Cys), and an acid-stable/base-labile S-Fmoc protection on the Cysteine thiol.

The Synthetic Challenge: Orthogonality

The presence of the S-Fmoc group dictates the synthetic strategy.

-

Fmoc Chemistry Limitation: Standard Fmoc SPPS relies on 20% piperidine for deprotection. Piperidine will prematurely cleave the S-Fmoc thio-carbonate, destroying the target molecule.

-

Solution: Boc Chemistry (tBu/Bzl) is mandatory. The Boc group is removed by Trifluoroacetic Acid (TFA), to which the S-Fmoc group is stable.

Resin Selection

-

Merrifield Resin: High stability, requires HF cleavage. Risk:[1][2] Strong HF might degrade S-Fmoc.

-

PAM Resin: Pre-formed handle, cleaner cleavage.

-

2-Chlorotrityl Chloride (2-CTC) Resin: Highly acid-sensitive. Incompatible with Boc chemistry (TFA deprotection cleaves the linker).

-

Selected Support: PAM Resin (Phenylacetamidomethyl) . It offers robust stability during TFA deprotection cycles and yields the free C-terminal carboxylic acid upon HF cleavage.

Experimental Protocol

Materials & Reagents

| Component | Specification | Purpose |

| Resin | Boc-Gly-PAM Resin (0.5–0.8 mmol/g) | Solid support with pre-loaded C-terminal Glycine. |

| Amino Acid 1 | Boc-DL-Cys(Fmoc)-OH | Protected Cysteine (Must be synthesized or custom ordered). |

| Amino Acid 2 | Boc-DL-Glu-OtBu | Glutamic acid with alpha-ester protection (allows gamma-coupling). |

| Activator | DIC (Diisopropylcarbodiimide) / HOBt | Standard coupling reagents for Boc chemistry. |

| Deprotection | 50% TFA in DCM | Removal of N-terminal Boc groups. |

| Neutralization | 10% DIPEA in DMF | Neutralizing the resin after TFA treatment. |

| Cleavage | Liquid HF (Hydrofluoric Acid) + Anisole | Final cleavage from resin. |

Synthesis Workflow (Boc-SPPS)

The synthesis proceeds from C-terminus (Gly) to N-terminus (Glu).

Step 0: Resin Preparation

-

Weigh Boc-Gly-PAM Resin (0.5 mmol scale).

-

Swell in DCM (Dichloromethane) for 30 mins.

Step 1: Deprotection of Glycine

-

Pre-wash: Wash resin with DCM (3x).

-

Deprotection: Treat with 50% TFA/DCM (2 min, then 20 min).

-

Wash: DCM (3x), DMF (3x).

-

Neutralization: Treat with 10% DIPEA/DMF (2 x 2 min).

-

Critical: Essential to remove TFA salts and generate the free amine for coupling.

-

Step 2: Coupling DL-Cys(S-Fmoc)

Target: Link Boc-DL-Cys(Fmoc)-OH to H-Gly-PAM.

-

Activation: Dissolve Boc-DL-Cys(Fmoc)-OH (3 eq) and HOBt (3 eq) in minimal DMF. Add DIC (3 eq). Stir for 5 min.

-

Coupling: Add mixture to the resin. Shake for 2 hours at RT.

-

Monitoring: Perform Kaiser Test (Ninhydrin).

-

Blue beads: Incomplete coupling (Repeat step).

-

Colorless beads: Complete coupling.

-

-

Wash: DMF (3x), DCM (3x).

Step 3: Deprotection of Cysteine

-

Repeat Step 1 (TFA Deprotection and Neutralization).

-

Note: The S-Fmoc group remains intact in TFA.

-

Step 4: Coupling DL-Glu (Gamma-Linkage)

Target: Link Boc-DL-Glu-OtBu via its gamma-carboxyl to H-Cys(Fmoc)-Gly-PAM.

-

Reagent Choice:Boc-DL-Glu-OtBu protects the alpha-carboxyl (OtBu) and alpha-amine (Boc), leaving the gamma-carboxyl free for activation.

-

Activation: Dissolve Boc-DL-Glu-OtBu (3 eq) + HOBt (3 eq) + DIC (3 eq) in DMF.

-

Coupling: Add to resin. Shake for 2–4 hours (Gamma-coupling can be slower due to sterics).

-

Wash: DMF (3x), DCM (3x).

Step 5: Final N-Terminal Deprotection

-

Treat with 50% TFA/DCM to remove the N-terminal Boc group and the alpha-OtBu ester on Glutamate.

-

Result on Resin:H-DL-gGlu-DL-Cys(Fmoc)-Gly-PAM.

Cleavage & Isolation

Warning: HF is extremely hazardous. Use a specialized Teflon vacuum line.

-

Drying: Wash resin with MeOH and dry under high vacuum overnight.

-

Scavenger: Add Anisole (1 mL per gram resin) to protect the S-Fmoc from carbocation alkylation.

-

Cleavage: Condense Liquid HF (10 mL) onto the resin at -78°C.

-

Reaction: Warm to 0°C and stir for 45–60 mins.

-

Note: Minimize time to prevent S-Fmoc degradation.

-

-

Work-up: Evaporate HF under nitrogen.

-

Extraction: Wash the residue with cold Ether (to remove scavengers). Extract the peptide with 10% Acetic Acid in water.

-

Do not use basic buffers (pH > 7) as they will cleave the S-Fmoc.

-

-

Lyophilization: Freeze-dry the acetic acid solution to obtain the crude white powder.

Visualization: Synthetic Pathway

Caption: Flowchart illustrating the Boc-SPPS strategy required to preserve the base-labile S-Fmoc group.

Analytical Data Summary (Expected)

| Parameter | Value / Method |

| Molecular Formula | C25H27N3O8S (Approx. based on structure) |

| Monoisotopic Mass | ~529.56 Da |

| HPLC Method | C18 Reverse Phase, Gradient 5-95% ACN in Water (0.1% TFA). |

| Detection | UV at 214 nm (peptide bond) and 301 nm (Fmoc group signature). |

| Mass Spectrometry | ESI-MS (Positive Mode): Look for [M+H]+ peak. |

| Stereochemistry | Product will appear as multiple peaks (4 diastereomers) due to DL-Glu and DL-Cys. |

Critical Technical Notes

The "N(Fmoc)Gly" Notation

If the requirement for N(Fmoc)Gly strictly implies a tertiary amide (Backbone N-Fmoc) at the C-terminus (...-Cys-N(Fmoc)-Gly-OH):

-

This linkage is sterically hindered and difficult to form.

-

Synthesis Modification: You must synthesize the dipeptide block Boc-Cys(S-Fmoc)-N(Fmoc)-Gly-OH in solution first, then couple this entire block to the resin (or use a chlorotrityl resin loaded with N-Fmoc-Gly).

-

Coupling Reagent: Use HATU/HOAt instead of DIC/HOBt to drive the reaction onto the hindered N-Fmoc amine.

S-Fmoc Stability

The S-Fmoc group is a thiocarbonate. While stable to TFA, it is sensitive to nucleophiles.

-

Avoid: Piperidine, DBU, Hydrazine.

-

pH Control: Keep all purification buffers below pH 6.0.

-

Storage: Lyophilized powder at -20°C.

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123–139. Link

-

Sigma-Aldrich. (2025).[1] Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Link

Sources

- 1. N-(9-FLUORENYLMETHOXYCARBONYL)GLYCINE- | 285978-13-4 [chemicalbook.com]

- 2. cris.unibo.it [cris.unibo.it]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Chemical Protein Synthesis using Fmoc‐Masked N‐Terminal Cysteine in Peptide Thioester Segments - PMC [pmc.ncbi.nlm.nih.gov]

High-Precision Fmoc Deprotection Strategies: Optimizing Cleavage for Cysteine and Glycine Residues

Executive Summary

In Solid Phase Peptide Synthesis (SPPS), the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a routine cycle, yet it presents distinct physicochemical challenges depending on the residue. While the mechanism—base-induced

Cysteine is chemically fragile; it is highly susceptible to base-catalyzed racemization and

This guide details optimized protocols for both scenarios: a Buffered Soft-Cleavage for Cysteine to preserve chirality, and a High-Efficiency Cleavage for Glycine to overcome steric aggregation.

Mechanistic Foundation

Understanding the cleavage mechanism is prerequisite to optimization. Fmoc removal proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism.

-

Abstraction: The base abstracts the acidic proton from the fluorene ring's 9-position (

). -

Elimination: The resulting carbanion collapses to release dibenzofulvene (DBF) and carbamate.

-

Scavenging: The highly reactive DBF is trapped by the excess secondary amine (piperidine) to form a fulvene-adduct, preventing re-attachment.

Visualization: The E1cB Pathway

Figure 1: The E1cB elimination pathway. Efficient scavenging of DBF is critical to drive the equilibrium forward.

The Cysteine Challenge: Racemization & -Elimination[1][2]

The Problem

Cysteine residues are the "Achilles' heel" of Fmoc SPPS. The

Prolonged exposure to bases like piperidine leads to:

-

Racemization: Abstraction of the

-proton leads to an enolate intermediate, destroying chirality ( - -Elimination: Loss of the sulfur side chain creates Dehydroalanine . This reactive species can undergo Michael addition with piperidine, resulting in 3-(1-piperidinyl)alanine (Mass shift: +51 Da) [1].[1]

The Solution: Buffered Deprotection

To mitigate this, we utilize acidic additives (HOBt or Oxyma) in the deprotection cocktail. These additives lower the effective pH of the basic solution just enough to suppress

Protocol A: Cysteine-Optimized Fmoc Removal

Target: Peptides containing Cys, especially if Cys is at the C-terminus or adjacent to His/Cys.

Reagents:

-

Base: 20% (v/v) Piperidine in DMF (Dimethylformamide).[2][3][4][5][6][7]

-

Additive: 0.1 M HOBt (1-Hydroxybenzotriazole) OR 0.1 M Oxyma Pure.

Procedure:

-

Wash: Flow DMF through the resin (3 x 1 min) to remove residual coupling reagents.

-

Deprotection (Step 1 - Short): Add the Buffered De-blocking Mix (20% Pip / 0.1M HOBt). Agitate for 2 minutes . Drain.

-

Note: This removes the bulk of the Fmoc and scavenges the initial surge of DBF.

-

-

Deprotection (Step 2 - Long): Add fresh Buffered De-blocking Mix. Agitate for 5 minutes . Drain.

-

Critical: Do NOT exceed 10 minutes total contact time for Cys residues.

-

-

Wash: Wash extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove HOBt traces, which can interfere with subsequent coupling if using certain activators.

The Glycine Challenge: Aggregation & Aspartimide

The Problem

Glycine is achiral, so racemization is impossible. However, Glycine residues introduce flexibility that paradoxically allows peptide chains to fold back and form inter-chain hydrogen bonds (

Additionally, if the sequence is Fmoc-Gly-Asp(OtBu)-..., the basic conditions can trigger Aspartimide formation , a cyclization of the Aspartic acid side chain.

The Solution: DBU-Enhanced Cleavage

For aggregated sequences (often signaled by resin shrinking), a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is required. DBU drives the reaction faster, penetrating aggregates more effectively than piperidine alone.

Protocol B: Glycine/Aggregated Sequence Fmoc Removal

Target: Poly-Gly sequences, hydrophobic domains, or "difficult sequences" identified by test cleavages.

Reagents:

-

Cocktail: 2% DBU + 2% Piperidine in DMF.

-

Why Piperidine? DBU removes Fmoc but does not scavenge DBF effectively.[8] Piperidine is added strictly as a scavenger [4].

-

Procedure:

-

Wash: DMF (3 x 1 min).

-

Deprotection (Step 1): Add DBU/Piperidine cocktail. Agitate for 5 minutes . Drain.

-

Deprotection (Step 2): Add fresh cocktail. Agitate for 5 minutes . Drain.

-

Monitoring: Perform a UV-test or Chloranil test. If the resin remains blue (positive for secondary amine) after the subsequent coupling, aggregation is severe.

-

Advanced Step: If aggregation persists, use Magic Mixture (DCM/DMF/NMP 1:1:1 + 1% Triton X-100) as the solvent for the deprotection base.

-

Comparative Data & Decision Matrix

The following table summarizes the trade-offs between standard and optimized protocols.

| Feature | Standard (20% Pip) | Cys-Optimized (Pip + HOBt) | Gly-Optimized (DBU) |

| Fmoc Removal Rate | Fast ( | Moderate ( | Very Fast ( |

| Cys Racemization | High (2.0 - 5.0%) | Low (< 0.5%) | Very High (> 10%) |

| Aggregation Breaking | Poor | Moderate | Excellent |

| Side Reaction | Standard | Minimal | Aspartimide risk (if Asp present) |

Workflow Decision Tree

Figure 2: Selection logic for deprotection cocktails based on residue sensitivity and sequence characteristics.

Troubleshooting & QC

Diagnosing -Elimination (Cys)

If you suspect Cys damage, analyze the crude peptide via LC-MS.

-

Observation: Mass shift of -34 Da (Dehydroalanine) or +51 Da (Piperidine adduct).

-

Corrective Action: Switch immediately to Protocol A (HOBt additive) and reduce temperature if using microwave synthesis (max 50°C for Cys).

Diagnosing Incomplete Deprotection (Gly)

-

Observation: Broad peaks on HPLC, low yield, or deletion sequences (Mass = Target - 1 Residue).

-

Corrective Action: Switch to Protocol B (DBU). Implement "Double Coupling" for the subsequent amino acid.

The Ellman's Test (Validation)

To verify the integrity of the thiol group after synthesis:

-

Cleave a small aliquot of resin.

-

React with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Absorbance at 412 nm confirms the presence of free thiols. Low absorbance suggests oxidation or alkylation (adduct formation).

References

-

Lauer, J. L., Fields, C. G., & Fields, G. B. (1995). Sequence dependence of aspartimide formation during Fmoc solid-phase peptide synthesis.[9] Letters in Peptide Science. [Link]

-

Wade, J. D., et al. (1991). DBU as an Fmoc deprotection reagent.[9] Australian Journal of Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. renyi.hu [renyi.hu]

- 4. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 6. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

HPLC purification method for H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Hydrophobic Fmoc-Glutathione Analogues

Executive Summary

This application note details the method development and purification strategy for H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH , a highly hydrophobic derivative of glutathione containing two fluorenylmethyloxycarbonyl (Fmoc) groups and two racemic centers (DL-gGlu, DL-Cys).

The presence of two bulky, aromatic Fmoc moieties renders this molecule sparingly soluble in aqueous media and significantly increases retention on reverse-phase supports. Furthermore, the combinatorial stereochemistry (DL-gGlu, DL-Cys) results in a mixture of up to four diastereomers (

Physicochemical Analysis & Challenges

Before method development, the molecular properties must be deconstructed to inform chromatographic choices.

| Feature | Structural Component | Chromatographic Impact |

| Hydrophobicity | Two Fmoc groups (S-Fmoc, N-Fmoc) | Extreme Retention: Will require high % organic modifier (ACN) for elution. Solubility: Insoluble in water/buffer; requires DMSO or DMF. |

| Stereochemistry | DL-gGlu, DL-Cys | Peak Splitting: Expect up to 4 peaks (diastereomers). Separation requires shallow gradients. |

| Ionization | Free N-term amine ( | Amphoteric: Retention is pH-dependent.[1] Acidic pH (TFA) is required to protonate silanols and suppress carboxylic acid ionization. |

| Detection | Fmoc Chromophores | UV Specificity: Strong absorption at 265 nm and 301 nm allows differentiation from non-Fmoc impurities. |

Method Development Strategy

Solubilization (The Critical First Step)

Attempting to dissolve this molecule in the mobile phase (Water/ACN) will result in precipitation and column clogging.

-

Recommendation: Dissolve the crude sample in 100% DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

-

Concentration: Aim for 50–100 mg/mL for preparative loading.

-

Filtration: Mandatory 0.22 µm PTFE filtration to remove insoluble aggregates before injection.

Stationary Phase Selection

-

Primary Choice: C18 (Octadecyl) .[2] The high hydrophobicity suggests strong interaction. However, standard C18 is ideal for resolving the diastereomers (L-L, L-D, D-L, D-D) due to its high surface area and shape selectivity.

-

Alternative: If retention is irreversible or peak tailing is excessive, switch to a C8 (Octyl) or Phenyl-Hexyl column to reduce hydrophobic interaction density.

Mobile Phase & Gradient

-

Buffer A: 0.1% TFA in Water (Milli-Q).

-

Buffer B: 0.1% TFA in Acetonitrile (ACN).[3]

-

Rationale: TFA (Trifluoroacetic acid) acts as an ion-pairing agent, neutralizing the N-terminal amine and protonating the C-terminal acid, sharpening peaks and improving retention of the polar ends while the Fmoc groups drive interaction with the stationary phase.

Detailed Protocols

Analytical Scouting (Method Validation)

Goal: Determine the elution profile and diastereomer separation.

-

Column: C18 Analytical Column (e.g., 4.6 x 150 mm, 5 µm, 100 Å).

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 25°C (Ambient). Note: Higher temp (40°C) reduces viscosity but may merge diastereomer peaks.

-

Detection:

-

Ch1: 214 nm (Peptide bond + Fmoc - High Sensitivity).

-

Ch2: 265 nm (Fmoc specific - High Specificity).

-

-

Injection: 5–10 µL (dissolved in DMSO).

Gradient Table (Analytical):

| Time (min) | % Buffer B (ACN) | Event |

| 0.0 | 30 | Initial Hold |

| 2.0 | 30 | Injection/Equilibration |

| 20.0 | 90 | Linear Gradient |

| 22.0 | 100 | Wash |

| 25.0 | 100 | Wash |

| 25.1 | 30 | Re-equilibration |

| 30.0 | 30 | End |

Expectation: The target compound will likely elute between 60–80% B due to the double Fmoc protection. Look for a cluster of peaks representing the diastereomers.

Preparative Purification (Scale-Up)

Goal: Isolate the target mass with >95% purity.

-

Column: C18 Preparative Column (e.g., 20 x 250 mm, 10 µm).

-

Flow Rate: 15–20 mL/min (depending on column specs).

-

Loading: 50–200 mg per injection (dependent on resolution).

Gradient Strategy (Focused Gradient): Based on the analytical run, if the peak elutes at 70% B, create a shallower gradient centered on that point.

| Time (min) | % Buffer B | Rationale |

| 0.0 | 50 | Start higher to save time |

| 5.0 | 50 | Load sample |

| 25.0 | 90 | Shallow Gradient (2% per min) for max resolution |

| 28.0 | 100 | Column Wash (Critical for Fmoc removal) |

| 35.0 | 50 | Re-equilibration |

Post-Purification Handling

-

Fraction Collection: Trigger based on 265 nm absorbance to avoid collecting non-Fmoc impurities.

-

Lyophilization: Freeze-dry fractions immediately. Do not leave in solution for extended periods, as the S-Fmoc group can be unstable if the pH drifts or nucleophiles are present.

-

Storage: Store dry powder at -20°C.

Visualization & Logic

Purification Workflow

Caption: Step-by-step workflow for the purification of hydrophobic Fmoc-protected peptides, emphasizing solubility and iterative method optimization.

Diastereomer Separation Logic

The presence of DL-gGlu and DL-Cys creates a mixture of stereoisomers. The following logic tree aids in resolving them.

Caption: Decision matrix for optimizing the separation of diastereomers (DL-DL mixtures) using chromatographic variables.

References

-

GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

-

Teledyne Labs. (n.d.). Reverse Phase Column Choice Affects Peptide Purity. Retrieved from [Link]

Sources

Application Notes and Protocols for Functional Assays of Peptides Containing the γ-Glu-Cys-Gly Motif

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting functional assays for peptides containing the γ-Glu-Cys-Gly motif, the core structure of the vital antioxidant glutathione (GSH). This document offers detailed, field-proven protocols and the scientific rationale behind experimental choices to ensure robust and reproducible results.

The Central Role of the γ-Glu-Cys-Gly Motif in Cellular Homeostasis

The tripeptide γ-L-glutamyl-L-cysteinyl-glycine, commonly known as glutathione (GSH), is the most abundant non-protein thiol in mammalian cells and plays a pivotal role in a multitude of cellular processes.[1] Its unique γ-linkage between glutamate and cysteine makes it resistant to degradation by most peptidases. The sulfhydryl group (-SH) of the cysteine residue is the reactive center, responsible for its potent antioxidant and detoxification activities.[2][3]

GSH is a cornerstone of the cell's antioxidant defense system, directly scavenging reactive oxygen species (ROS) and participating in the enzymatic detoxification of xenobiotics.[4][5] The ratio of its reduced form (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of cellular redox status and oxidative stress. A high GSH/GSSG ratio is indicative of a healthy cellular environment, while a decrease in this ratio signals a shift towards an oxidative state, which is implicated in numerous pathologies.[1][4]

Understanding the functional implications of peptides containing the γ-Glu-Cys-Gly motif, including GSH analogs and novel therapeutic peptides, requires a robust toolkit of assays. These assays are essential for elucidating their antioxidant capacity, their interaction with key enzymes in the glutathione metabolic pathway, and their overall impact on cellular redox balance.

Quantifying Glutathione: Assessing the Cellular Redox State

Accurate measurement of intracellular GSH and GSSG levels is fundamental to studying the impact of γ-Glu-Cys-Gly containing peptides. The GSH/GSSG ratio provides a snapshot of the cell's redox environment.[4]

The DTNB-Based Colorimetric Assay for Total and Oxidized Glutathione

This is a widely used method based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm. To measure total glutathione, GSSG is first reduced to GSH by glutathione reductase. For GSSG measurement, GSH is masked before the reduction step.

Expertise & Experience: The key to this assay's success lies in the sample preparation. Immediate deproteination of samples with agents like sulfosalicylic acid is crucial to prevent the auto-oxidation of GSH.[6] When measuring GSSG, ensure the GSH masking agent, such as 2-vinylpyridine, is in sufficient excess and allowed to react completely.

Protocol: DTNB Assay for Total and Oxidized Glutathione

A. Sample Preparation (Cultured Cells)

-

Harvest cells by centrifugation (e.g., 1,000 x g for 10 minutes at 4°C). For adherent cells, use a cell scraper, not proteolytic enzymes.[7][8]

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in a deproteinating solution (e.g., 5% w/v sulfosalicylic acid) at a density of 2-5 x 10^6 cells/mL.

-

Lyse the cells by sonication or freeze-thaw cycles on ice.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Collect the supernatant for the assay. The supernatant can be used immediately or stored at -80°C.[7]

B. Total Glutathione Measurement

-

Prepare a standard curve using known concentrations of GSH (0-50 µM).

-

In a 96-well plate, add 50 µL of sample or standard.

-

Prepare a working assay mixture containing:

-

100 µL of 1X Glutathione Assay Buffer

-

0.5 µL of Glutathione Reductase (e.g., 10 units/mL)

-

5 µL of 0.4% NADPH solution

-

-

Add 105.5 µL of the working assay mixture to each well.

-

Initiate the reaction by adding 10 µL of DTNB solution (e.g., 0.4% w/v).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 412 nm using a microplate reader.[6]

C. Oxidized Glutathione (GSSG) Measurement

-

To a portion of the deproteinized supernatant, add a GSH masking agent (e.g., 2-vinylpyridine) and incubate to allow for the reaction to complete.

-

Follow the same procedure as for total glutathione measurement, using the masked sample.

-

The concentration of GSH can be calculated by subtracting the GSSG concentration from the total glutathione concentration.

| Parameter | Value | Reference |

| Wavelength | 412 nm | [6] |

| Molar Extinction Coefficient of TNB | 14,150 M⁻¹cm⁻¹ | N/A |

| Typical Standard Curve Range | 0-50 µM | [6] |

Assays for Key Enzymes in the Glutathione Metabolic Pathway

Peptides with the γ-Glu-Cys-Gly motif often exert their effects by interacting with enzymes of the glutathione system. Assessing the activity of these enzymes is crucial for understanding the mechanism of action of these peptides.

Glutathione S-Transferase (GST) Activity Assay

GSTs are a family of enzymes that catalyze the conjugation of GSH to a wide variety of xenobiotics and endogenous electrophilic compounds, playing a key role in detoxification.[9][10] The most common assay for GST activity uses 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The conjugation of GSH to CDNB results in the formation of a thioether, which can be monitored by the increase in absorbance at 340 nm.[7][8][9]

Expertise & Experience: The spontaneity of the reaction between GSH and CDNB can lead to high background absorbance. It is critical to include a blank reaction (without the enzyme source) and subtract its rate from the sample reaction rate for accurate results.[9] Also, ensure the pH of the assay buffer is optimal for the specific GST isoform being studied, typically around 6.5.[9]

Protocol: GST Activity Assay

A. Sample Preparation (Tissue Homogenate)

-

Perfuse or rinse the tissue with cold PBS to remove blood.[7]

-

Homogenize the tissue in 5-10 volumes of cold buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA) per gram of tissue.[7]

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.[7]

-

Collect the supernatant for the assay.

B. Assay Procedure

-

Prepare an assay cocktail containing:

-

980 µL PBS, pH 6.5

-

10 µL of 100 mM CDNB in ethanol

-

10 µL of 100 mM GSH

-

-

In a cuvette, add 900 µL of the assay cocktail and incubate at 25°C for 5 minutes.

-

To a blank cuvette, add 100 µL of assay buffer and zero the spectrophotometer at 340 nm.

-

To the sample cuvette, add 100 µL of the sample (e.g., tissue homogenate supernatant) and mix.

-

Immediately start monitoring the increase in absorbance at 340 nm for 5 minutes.[9]

-

Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

Calculation of GST Activity:

GST Activity (U/mL) = (ΔA340/min / ε) x (Total Volume / Sample Volume) x Dilution Factor

Where ε is the molar extinction coefficient of the GS-CDNB conjugate (9.6 mM⁻¹cm⁻¹).

Glutathione Peroxidase (GPx) Activity Assay

GPx enzymes catalyze the reduction of hydroperoxides, such as hydrogen peroxide (H₂O₂), using GSH as a reducing agent.[11] This activity is crucial for protecting cells from oxidative damage. The most common assay is a coupled enzyme assay where the GSSG produced by GPx is recycled back to GSH by glutathione reductase (GR), with the concomitant oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm due to NADPH consumption is proportional to the GPx activity.[11][12]

Expertise & Experience: This is an indirect assay, and it is essential to ensure that GPx is the rate-limiting enzyme. All other components, especially GR and NADPH, must be in excess.[12] A control reaction without the sample should be run to account for any non-enzymatic oxidation of NADPH.

Protocol: GPx Activity Assay

A. Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.6, with 1 mM EDTA.

-

NADPH Solution: 0.2 mM in Assay Buffer.

-

GSH Solution: 10 mM in Assay Buffer.

-

Glutathione Reductase (GR): 10 units/mL in Assay Buffer.

-

Substrate Solution: e.g., 2 mM tert-butyl hydroperoxide (t-BuOOH) or cumene hydroperoxide.[12][13]

B. Assay Procedure (Microplate Format)

-

Bring all reagents to room temperature.

-

To each well of a 96-well plate, add:

-

50 µL of sample or GPx standard.

-

50 µL of a reaction mixture containing Assay Buffer, NADPH, GSH, and GR.

-

-

Incubate for 1 minute at 25°C.

-

Initiate the reaction by adding 50 µL of the substrate solution (e.g., H₂O₂).[11]

-

Immediately monitor the decrease in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.[11]

-

Calculate the rate of NADPH consumption (ΔA340/min).

Glutathione Reductase (GR) Activity Assay

GR is a flavoprotein that catalyzes the NADPH-dependent reduction of GSSG to GSH, thus maintaining a high intracellular GSH/GSSG ratio.[14][15][16] The assay for GR activity directly measures the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm in the presence of GSSG.[16]

Expertise & Experience: Similar to the GPx assay, the accuracy of the GR assay depends on the specificity of the reaction. Ensure that the decrease in absorbance at 340 nm is dependent on the presence of both GSSG and the enzyme source. A control reaction lacking GSSG should be performed.

Protocol: GR Activity Assay

A. Assay Procedure

-

In a cuvette, prepare a reaction mixture containing:

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, with 1 mM EDTA)

-

0.1 mM NADPH

-

Sample

-

-

Incubate at 25°C for 5 minutes.

-

Initiate the reaction by adding 1 mM GSSG.

-

Monitor the decrease in absorbance at 340 nm for 5 minutes.

-

Calculate the rate of NADPH oxidation (ΔA340/min).

Assays for Direct Antioxidant Capacity

Peptides containing the γ-Glu-Cys-Gly motif can also exhibit direct antioxidant activity by scavenging free radicals. Several assays can be employed to evaluate this capacity.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to assess the free radical scavenging ability of antioxidants.[17] In the presence of an antioxidant that can donate a hydrogen atom, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[18]

Protocol: DPPH Assay

-

Prepare a stock solution of the peptide in a suitable solvent (e.g., ethanol or water).

-

Prepare a fresh solution of DPPH in ethanol (e.g., 0.1 mM).

-

In a 96-well plate, add various concentrations of the peptide solution.

-

Add the DPPH solution to each well and mix.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

ABTS Radical Scavenging Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for determining antioxidant capacity.[19] The ABTS radical cation (ABTS•⁺) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•⁺ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.

Expertise & Experience: The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants, offering broader applicability than the DPPH assay.[19] The pre-generated ABTS•⁺ solution is stable for an extended period when stored in the dark, allowing for consistent results across experiments.

Visualizing Key Pathways and Workflows

Conclusion

The functional assays detailed in these application notes provide a robust framework for investigating the biological activities of peptides containing the γ-Glu-Cys-Gly motif. By quantifying glutathione levels and assessing the activity of key enzymes in the glutathione metabolic pathway, researchers can gain valuable insights into the mechanisms by which these peptides influence cellular redox homeostasis and detoxification processes. The direct antioxidant capacity assays further complement this understanding by evaluating the intrinsic free radical scavenging properties of these molecules. Adherence to the detailed protocols and consideration of the expert insights provided will ensure the generation of high-quality, reproducible data, thereby advancing research and development in this critical area of study.

References

-

Biology Methods and Protocols. (2025). Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. Oxford Academic. Retrieved from [Link]

-

Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit. Retrieved from [Link]

-

University of California, San Diego. (2025). GST Assay Protocol. Retrieved from [Link]

-

ScienCell. (n.d.). Glutathione Peroxidase (GPx) Assay. Retrieved from [Link]

-

MEIMIAN. (n.d.). Technical Manual Glutathione Peroxidase (GSH-Px) Activity Assay Kit. Retrieved from [Link]

-

Elabscience. (n.d.). Glutathione Peroxidase (GSH-Px) Activity Assay Kit. Retrieved from [Link]

-

Continuum Biosciences. (2020). Gamma-Glutamylcysteine Increases Cellular Glutathione. Retrieved from [Link]

-

Le, T. M., et al. (2011). γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo. Neurotoxicology, 32(5), 518-25. Retrieved from [Link]

-

JoVE. (2024). Rapid Quantification of Oxidized and Reduced Forms of Glutathione Using Ortho-phthalaldehyde in Cultured Mammalian Cells In Vitro. Retrieved from [Link]

-

3H Biomedical. (n.d.). Glutathione S-transferases Assay (GST). Retrieved from [Link]

-

Bio-Techne. (n.d.). Glutathione S-Transferase/GST Activity Assay Kit (Colorimetric) NBP3-24499 Manual. Retrieved from [Link]

-

Bio-Synthesis. (2025). Gamma-glutamylcysteine synthetase: Significance and symbolism. Retrieved from [Link]

-

MDPI. (2025). Enhancing the Oral Bioavailability of Glutathione Using Innovative Analogue Approaches. Retrieved from [Link]

-

Bio-protocol. (2017). Determination of Reduced and Total Glutathione Content in Extremophilic Microalga Galdieria phlegrea. Retrieved from [Link]

-

Kamiya Biomedical Company. (n.d.). Glutathione Reductase Assay. Retrieved from [Link]

-

CliniSciences. (n.d.). Glutathione reductase Assay Kit. Retrieved from [Link]

-

G-Biosciences. (n.d.). Glutathione Assay (Colorimetric). Retrieved from [Link]

-

Yang, Y., et al. (2019). γ-glutamylcysteine Exhibits Anti-Inflammatory Effects by Increasing Cellular Glutathione Level. Redox Biology, 20, 157-166. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Glutathione Reductase Assay Kit. Retrieved from [Link]

-

Biocompare. (n.d.). Glutathione Assay Kits. Retrieved from [Link]

-

Frontiers. (2014). Glutathione: new roles in redox signaling for an old antioxidant. Retrieved from [Link]

-

Edwards, B. S., et al. (2005). Simultaneous in vitro Molecular Screening of Protein - Peptide Interactions by Flow Cytometry Using Six Bcl-2 Family Proteins as Examples. Journal of Biomolecular Screening, 10(8), 796-806. Retrieved from [Link]

-

MDPI. (2023). Streamlined Efficient Synthesis and Antioxidant Activity of γ--tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens. Retrieved from [Link]

-

Soper, A. K., et al. (2008). Water-Peptide Site-Specific Interactions: A Structural Study on the Hydration of Glutathione. Biophysical Journal, 95(12), 5672-5684. Retrieved from [Link]

-

MDPI. (n.d.). Bioinformatics-Assisted Discovery of Antioxidant Cyclic Peptides from Corn Gluten Meal. Retrieved from [Link]

-

Springer. (n.d.). Detection of Protein–Protein Interactions Using Glutathione-S-Transferase (GST) Pull-Down Assay Technique. Retrieved from [Link]

-

ResearchGate. (2025). Water-Peptide Site-Specific Interactions: A Structural Study on the Hydration of Glutathione. Retrieved from [Link]

-

PubMed. (2011). Studying protein-protein interactions using peptide arrays. Retrieved from [Link]

-

MDPI. (2023). Antioxidant Activity of Peptide Fractions from Chickpea Globulin Obtained by Pulsed Ultrasound Pretreatment. Retrieved from [Link]

-

MDPI. (n.d.). Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation, identification, and activity evaluation of antioxidant peptides from protein hydrolysate of corn germ meal. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Water-Peptide Site-Specific Interactions: A Structural Study on the Hydration of Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]

- 5. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]

- 6. bio-protocol.org [bio-protocol.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. 3hbiomedical.com [3hbiomedical.com]

- 11. nwlifescience.com [nwlifescience.com]

- 12. sciencellonline.com [sciencellonline.com]

- 13. academic.oup.com [academic.oup.com]

- 14. kamiyabiomedical.com [kamiyabiomedical.com]

- 15. Glutathione reductase Assay Kit Clinisciences [clinisciences.com]

- 16. mmpc.org [mmpc.org]

- 17. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bioinformatics-Assisted Discovery of Antioxidant Cyclic Peptides from Corn Gluten Meal - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

User Guide: Preventing Racemization in H-DL-gGlu-DL-Cys-Gly Systems

Technical Support Center: Peptide Synthesis & Stereochemistry

Subject: Minimizing Stereochemical Loss in Complex Cys/

Executive Summary:

You are dealing with a high-risk sequence. The combination of Cysteine (highly prone to base-catalyzed racemization) and a Gamma-Glutamyl (

This guide provides a root-cause analysis of racemization, a "Gold Standard" coupling protocol, and a troubleshooting decision tree.

Part 1: The Chemistry of Racemization (Root Cause Analysis)

To prevent racemization, you must understand why it occurs.[1] In Fmoc solid-phase peptide synthesis (SPPS), Cysteine is the most fragile residue.

Mechanism: The "Danger Zone" of Cysteine

The racemization of Cysteine is driven by the high acidity of its

-

The Electron-Withdrawing Protecting Group: The urethane group (Fmoc) on the nitrogen pulls electron density.

-

The Sulfur Atom: The side-chain sulfur (even when protected with Trt or Acm) stabilizes the carbanion intermediate.

When you activate the carboxyl group for coupling, the risk peaks. If a base (like DIPEA) is present, it can abstract the

DOT Diagram: The Racemization Pathway (Visualizing the enemy)

Caption: Figure 1. Base-catalyzed pathways leading to loss of chirality in activated Cysteine residues.[3]

Part 2: The "Gold Standard" Protocol

Do not use standard HBTU/DIPEA protocols for this sequence. They are too basic (pH > 9 locally) and will cause varying degrees of epimerization (10–40%).

Protocol A: Low-Racemization Coupling (The Oxyma/DIC Method)

This system maintains a lower pH (approx. 5-7) and uses a superior leaving group (Oxyma) to suppress oxazolone formation.

| Component | Standard (Avoid) | Recommended (Use) | Why? |

| Coupling Reagent | HBTU, HATU, PyBOP | DIC (Diisopropylcarbodiimide) | Carbodiimides are neutral; no exogenous base required for activation. |

| Additive | HOBt | Oxyma Pure | Oxyma is more acidic (pKa 4.6) and suppresses racemization better than HOBt.[4][5] |

| Base | DIPEA (DIEA) | None (or Collidine) | DIPEA is strong enough to abstract the Cys |

| Solvent | DMF | DCM / DMF (1:1) | Cys racemizes less in non-polar solvents like DCM. |

| Temperature | Room Temp | 0°C to 4°C | Kinetic control: Lower temp slows racemization more than it slows coupling. |

Step-by-Step Workflow:

-

Dissolve: Dissolve Fmoc-Cys(Trt)-OH and Oxyma Pure (1:1 equiv) in a minimal amount of DMF.

-

Dilute: Add DCM to reach a 1:1 DMF/DCM ratio.

-

Chill: Place the vessel on ice for 5 minutes.

-

Activate: Add DIC (1 equiv). Do not pre-activate for more than 2 minutes.

-

Couple: Add immediately to the resin-bound amine.

-

Time: Allow to react for 60 minutes at 4°C, then warm to RT for 30 minutes.

Part 3: Addressing the -Glu and "Fmoc" Anomalies

Your request mentions H-DL-gGlu and Cys(Fmoc). These require specific technical corrections to prevent synthesis failure.

The Gamma-Glutamyl ( -Glu) Linkage

To synthesize a

-

The Problem: Standard Glu derivatives activate the

-carboxyl. -

The Solution: You must use Fmoc-Glu-OtBu (where the

-carboxyl is protected as a t-Butyl ester, and the -

Racemization Risk: Low, provided the

-ester (OtBu) is stable. However, ensure the coupling of the

The "Cys(Fmoc)" Red Flag

-

Critical Warning: If your notation Cys(Fmoc) implies an S-Fmoc group (Fmoc on the sulfur), this is incompatible with Fmoc SPPS .

-

Reason: The piperidine used to remove the N-terminal Fmoc will also remove the S-Fmoc, leaving a free thiol. Free thiols cause disulfide scrambling and side reactions.

-

-

Correction: Use Fmoc-Cys(Trt)-OH (Trityl protection) for standard synthesis. The Trt group is stable to base and removed only by TFA at the end.

Part 4: Troubleshooting & FAQ

Q1: I followed the protocol, but I still see a double peak on HPLC. Is it racemization?

-

Diagnosis: Likely yes. Cysteine diastereomers (L-Cys vs D-Cys peptides) typically separate well on C18 columns.

-

Verification: Perform a "co-injection" spike. Synthesize a small amount of the intentional D-Cys analog. Inject it with your product. If the impurity peak grows, it is the D-isomer.

-

Fix: Switch the solvent to 100% DCM (if solubility permits) or use Fmoc-Cys(Thp)-OH (Tetrahydropyranyl), which is more resistant to racemization than Trityl.

Q2: Can I use microwave synthesis for this sequence?

-

Strictly NO. Microwave energy (

C+) will cause massive racemization of Cysteine and potential cyclization of the

Q3: What base should I use if I must use HATU?

-

Answer: 2,4,6-Collidine (TMP) .[2][6][7] It is a "hindered base." It is strong enough to drive the HATU reaction but sterically too bulky to easily abstract the

-proton from Cysteine. Use exactly 2.0 equivalents, no excess.

Q4: How do I handle the "DL" starting materials?

-

Context: If you are starting with DL-Cys (a racemic mixture), you will inevitably get a mixture of diastereomers (e.g., L-L-L, L-D-L, D-L-L, D-D-L).

-

Goal: If your goal is to prevent drift from a 50:50 ratio, the Oxyma/DIC protocol is still required. If you use strong bases, you might drive the equilibrium toward one isomer or cause side reactions like

-elimination (converting Cys to Dehydroalanine).

Part 5: Decision Tree for Troubleshooting

Caption: Figure 2. Troubleshooting logic for stereochemical loss in Cys peptides.

References

-

Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Suppress Racemization.[4] Organic Process Research & Development.

-

El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

Kaiser, T., et al. (1996). Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. Tetrahedron Letters.

-

Sigma-Aldrich Technical Guides. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

Sources

- 1. benchchem.com [benchchem.com]

- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Technical Support Center: H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH Solubility

Welcome to the technical support guide for H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this complex peptide derivative. Our approach is rooted in foundational chemical principles and extensive field experience to help you navigate your experiments successfully.

Understanding the Challenge: Structural Insights

The solubility of any peptide is dictated by its structure.[1] The tripeptide derivative H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH presents a unique and significant solubility challenge due to a combination of factors:

-

Dual Fmoc Protection: The presence of two 9-fluorenylmethyloxycarbonyl (Fmoc) groups renders the molecule exceptionally hydrophobic. The large, nonpolar fluorenyl rings dominate the physicochemical properties of the peptide, drastically reducing its affinity for aqueous or polar protic solvents.[2][3][]

-

Fully Protected Backbone: With both the Cys side-chain and the Gly nitrogen protected by Fmoc groups, and a free carboxylic acid at the C-terminus, the molecule lacks the typical charges that would aid solubility in aqueous solutions at varying pH.

-

Gamma-Glutamyl Linkage: The non-standard γ-glutamyl bond can influence the peptide's conformational flexibility. While this linkage is known to confer resistance to enzymatic degradation in biological systems, its impact on solubility in organic solvents is less straightforward but contributes to the molecule's unique three-dimensional character.[5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: Why is my H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH not dissolving in common solvents like water, methanol, or acetonitrile?

A: This peptide derivative is highly hydrophobic due to the two large, nonpolar Fmoc groups. These groups make the molecule behave more like a large organic molecule than a typical peptide, leading to very poor solubility in polar protic solvents like water and alcohols.[2][9][10] You will need to start with strong, polar aprotic organic solvents.

Q2: What are the recommended starting solvents for this compound?

A: Based on the principles of "like dissolves like," you should begin with polar aprotic solvents known for their strong solubilizing power for protected peptides. We recommend the following, in order of preference:

-

N,N-Dimethylformamide (DMF): Often the solvent of choice for Fmoc-protected peptides, it provides excellent solvation for the peptide backbone and the protecting groups.[1][3][11]

-

Dimethyl Sulfoxide (DMSO): Another powerful solvent for highly hydrophobic compounds. However, use with caution as it can oxidize the free thiol of the cysteine if any deprotection has occurred, or if your downstream application is sensitive to oxidation. For cysteine-containing peptides, DMF is often a safer choice.[1][10]

-

N-Methyl-2-pyrrolidone (NMP): A strong solvent that can sometimes succeed where DMF or DMSO fail, particularly for aggregating sequences.[12]

Q3: Can I heat the sample to improve solubility?

A: Gentle warming (up to 40°C) can be effective in increasing the rate of dissolution.[1] However, prolonged or excessive heating should be avoided as it can potentially lead to the degradation of the peptide or side reactions. Always use a calibrated water bath and monitor the sample closely.

Q4: Is sonication a good method to aid dissolution?

A: Yes, sonication is a highly recommended technique. It uses ultrasonic waves to break apart solute aggregates, increasing the surface area available for solvation and significantly speeding up the dissolution process.[10][13] Short bursts of sonication (e.g., 3 rounds of 10-15 seconds) are often very effective.[9]

Q5: My peptide dissolved in DMF initially, but then precipitated when I added it to my aqueous buffer. What should I do?

A: This is a common issue when transferring a highly hydrophobic compound from a strong organic solvent to an aqueous environment. The peptide is crashing out of solution because the final solvent mixture is not sufficiently organic to keep it dissolved.

Solution:

-

Increase the Organic Content: If your experiment can tolerate it, increase the percentage of the organic solvent in your final solution. Many cell-based assays can tolerate up to 0.5-1% DMSO or DMF.[10]

-

Slow, Dropwise Addition: When diluting, add the concentrated peptide stock solution very slowly (drop-by-drop) into the vigorously stirring aqueous buffer. This avoids localized high concentrations of the peptide that can trigger precipitation.[10][14]

-

Re-dissolve and Re-strategize: If the precipitate is significant, you may need to recover the material by centrifugation, lyophilization, and start over. Consider if a different buffer system or the use of a co-solvent is possible in your experiment.

Troubleshooting Guides

Problem: Complete Inability to Dissolve the Compound

If H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH fails to dissolve in even small volumes of DMF or DMSO, a systematic approach is necessary.

Protocol 1: Systematic Solvent Screening

-

Aliquot: Always start with a small, accurately weighed aliquot of your peptide. Never use your entire stock for solubility tests.[9][13]

-

Initial Solvent Test:

-

Add a small, measured volume of DMF to the aliquot to achieve a high concentration (e.g., 10-20 mg/mL).

-

Vortex vigorously for 30 seconds.

-

Sonicate for 15-30 seconds.[9]

-

Visually inspect for dissolution against a dark background.

-

-

If Not Dissolved, Try an Alternative:

-

If DMF fails, repeat step 2 with a fresh aliquot using NMP.

-

As a last resort for very stubborn cases, consider Trifluoroethanol (TFE) or a small amount of formic acid, but be aware these are harsh solvents that may not be compatible with your downstream applications.[10]

-

Problem: The Compound Dissolves, but Very Slowly

Slow dissolution is often due to aggregation of the peptide powder. Mechanical energy is key to overcoming this.

Protocol 2: Enhanced Dissolution Workflow

-

Prepare the Solution: Add your chosen solvent (e.g., DMF) to the peptide aliquot.

-

Vortex: Vortex the vial for 1 minute to break up large clumps.

-

Sonicate: Place the vial in a bath sonicator for 30 seconds.

-

Gentle Warming: If still not dissolved, place the vial in a water bath at 30-40°C for 5-10 minutes.[1]

-

Repeat: Repeat the vortexing and sonication steps. This combination of mechanical and thermal energy should dissolve even stubborn aggregates.

Problem: Solvent Incompatibility with Downstream Assays

You may successfully dissolve the peptide in a strong organic solvent like DMF, but this solvent may be incompatible with your experiment (e.g., cell culture, NMR).

Protocol 3: Solvent Exchange by Lyophilization

-

Dissolve: Dissolve the peptide in the minimum required volume of a suitable volatile solvent, such as a mixture of acetonitrile and water, if possible. If the peptide is only soluble in a non-volatile solvent like DMSO or DMF, this method is not applicable.

-

Freeze: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.

-

Lyophilize: Lyophilize the sample until all the solvent is removed, resulting in a fluffy powder. This powder often has a higher surface area and may be easier to dissolve in a different, more compatible solvent system.

-

Reconstitute: Attempt to dissolve the lyophilized powder directly in your final, assay-compatible buffer. The success of this will still depend on the peptide's intrinsic solubility in that buffer.

Visualizations and Workflows

Chemical Structure and Key Features

Caption: Key structural features of the tripeptide derivative.

Recommended Dissolution Workflow

Caption: Step-by-step workflow for dissolving the peptide.

Systematic Solvent Selection Guide

Caption: A logical guide for selecting the right solvent.